2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and subsequent functionalization to introduce the ethoxy, imino, and nitrobenzoate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or imines to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group can yield amines .
Scientific Research Applications
2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-{[(5-IMINO-2-ISOPROPYL-7-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE
- 2-ETHOXY-4-{[(5-IMINO-7-OXO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENOLATE
Uniqueness
2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its ethoxy, imino, and nitrobenzoate groups contribute to its versatility in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H21N5O6S |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C24H21N5O6S/c1-4-34-19-11-14(8-9-18(19)35-23(31)15-6-5-7-16(12-15)29(32)33)10-17-20(25)28-24(26-21(17)30)36-22(27-28)13(2)3/h5-13,25H,4H2,1-3H3/b17-10-,25-20? |
InChI Key |
FEHVTWFWBBJSNR-GXMOOAJBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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